molecular formula C17H16FN5O2 B3007897 2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034414-69-0

2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B3007897
CAS RN: 2034414-69-0
M. Wt: 341.346
InChI Key: PLPBPXDCFCNIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of a pyrazinyl group and an acetamide moiety. These compounds are of interest due to their potential applications in flavoring substances and pharmaceuticals, including their use as antitumor agents .

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions and may use primary compounds such as 3-fluoro-4-cyanophenol as starting materials . The synthesis process can lead to a variety of substituted phenyl acetamides, which are then characterized by techniques such as elemental analysis, FTIR, and NMR . The synthesis pathways can be quite diverse, depending on the reagents and conditions used, leading to a range of heterocyclic derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using experimental techniques like X-ray diffraction (XRD) and supported by theoretical calculations such as Density Functional Theory (DFT) . These studies provide detailed information on the geometrical parameters of the molecules, which are found to be in agreement with the XRD data. Additionally, the stability of the molecules can be analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by their molecular structure. For instance, the presence of cyano and acetamido groups can lead to a variety of reaction pathways, including dipolar cyclization and nucleophilic attacks . The reactivity can also be studied through HOMO and LUMO analysis, which helps in understanding the charge transfer within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by a range of techniques. Thermogravimetric analysis and differential thermal analysis provide insights into the thermal stability of the compounds . The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and can be observed in the crystal structure . The molecular electrostatic potential and first hyperpolarizability are calculated to assess properties relevant to nonlinear optics .

Scientific Research Applications

1. Coordination Complexes and Antioxidant Activity

  • Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity, which is a crucial aspect in the development of new therapeutic agents (Chkirate et al., 2019).

2. Chemoselective Acetylation in Drug Synthesis

  • The compound N-(2-Hydroxyphenyl)acetamide, which is structurally related to 2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, is used as an intermediate in the synthesis of antimalarial drugs. This highlights the importance of such compounds in the development of pharmaceuticals (Magadum & Yadav, 2018).

3. Novel Potential Antipsychotic Agents

  • Some derivatives, like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have been found to have an antipsychotic-like profile in behavioral animal tests, offering insights into new therapeutic options for psychiatric disorders (Wise et al., 1987).

4. Toxicological Evaluation for Food and Beverage Applications

  • The toxicological evaluation of novel cooling compounds structurally related to 2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been completed to assess safety for use in food and beverages. These studies are crucial for ensuring consumer safety (Karanewsky et al., 2015).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-13-3-1-2-4-16(13)25-12-17(24)21-8-10-23-9-5-14(22-23)15-11-19-6-7-20-15/h1-7,9,11H,8,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPBPXDCFCNIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.